molecular formula C16H16N2O B7643973 1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one

1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one

Cat. No. B7643973
M. Wt: 252.31 g/mol
InChI Key: NXFAZAAJACBOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one, also known as BMH, is a chemical compound used in scientific research. It belongs to the class of indole-based hallucinogens and is structurally similar to other psychoactive substances such as LSD and psilocybin. BMH has been studied for its potential therapeutic benefits, including its ability to induce altered states of consciousness and its effects on the brain.

Mechanism of Action

1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one works by binding to the serotonin 5-HT2A receptor in the brain, which triggers a cascade of chemical reactions that lead to altered perception, mood, and cognition. It is believed that this compound induces a state of hyperconnectivity in the brain, which allows for increased communication between different regions and networks. This increased connectivity is thought to underlie the profound changes in perception and consciousness that are often reported by users of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the brain and body. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior. This compound has also been shown to increase blood flow to certain regions of the brain, which may be related to its effects on perception and consciousness.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one in scientific research is its ability to induce altered states of consciousness that are similar to those produced by other psychoactive substances such as LSD and psilocybin. This allows researchers to study the effects of altered states of consciousness in a controlled laboratory setting. However, one limitation of using this compound is its potential for abuse and misuse, which can make it difficult to obtain and control in a laboratory setting.

Future Directions

There are many potential directions for future research on 1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one. One area of interest is its potential use in the treatment of psychiatric disorders such as depression, anxiety, and addiction. Another area of interest is its effects on brain function and connectivity, which could lead to a better understanding of the neural mechanisms underlying altered states of consciousness. Additionally, further research is needed to fully understand the safety and efficacy of this compound, as well as its potential for abuse and misuse.

Synthesis Methods

1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one can be synthesized through a multi-step process involving the reaction of various chemical compounds. The most commonly used method involves the reaction of indole-3-carboxaldehyde with pyrrolidine in the presence of a catalyst, followed by a series of chemical reactions to form the final product. The purity and quality of the this compound produced depend on the conditions and methods used during the synthesis process.

Scientific Research Applications

1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one has been studied for its potential therapeutic benefits, including its effects on the brain and its ability to induce altered states of consciousness. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This compound has also been studied for its potential use in the treatment of psychiatric disorders such as depression, anxiety, and addiction.

properties

IUPAC Name

1-(pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16-13-7-3-5-12-6-4-8-14(15(12)13)18(16)11-17-9-1-2-10-17/h3-8H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFAZAAJACBOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CN2C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.